2'-Deoxycytidine-5'-Monophosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMVOABPESMRCP-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25609-92-1 | |
| Record name | Poly dC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25609-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20908251 | |
| Record name | 2′-Deoxycytidine-5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | dCMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1032-65-1, 25609-92-1 | |
| Record name | 2′-Deoxycytidine-5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxycytidine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001032651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(dC) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025609921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxycytidine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2′-Deoxycytidine-5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYCYTIDINE 5'-MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7A9174XQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | dCMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Deoxycytidine 5 Monophosphate in Deoxyribonucleic Acid Synthesis and Maintenance
Deoxyribonucleic Acid Precursor Function
Deoxycytidine 5'-monophosphate is a deoxynucleotide, one of the four essential building blocks that constitute a DNA molecule. np-mrd.orgncats.io Its structure consists of a deoxyribose sugar, a cytosine base, and a single phosphate (B84403) group attached to the 5' carbon of the sugar. cymitquimica.com In the iconic double helix structure of DNA, dCMP pairs with deoxyguanosine monophosphate (dGMP). ncats.io The formation of dCMP occurs when deoxycytidine is phosphorylated by the enzyme deoxycytidine kinase. wikipedia.orgidentifiers.orgebi.ac.uk This positions dCMP as a direct precursor for incorporation into DNA. wikipedia.orgidentifiers.orgebi.ac.uk
Role in Deoxyribonucleic Acid Replication Mechanisms
The process of DNA replication requires a ready supply of all four deoxyribonucleoside triphosphates, including deoxycytidine triphosphate (dCTP), which is derived from dCMP. DNA polymerases, the enzymes responsible for synthesizing new DNA strands, utilize dCTP as a substrate. cymitquimica.comwikipedia.org During replication, the DNA polymerase facilitates the incorporation of deoxycytidine into the growing DNA chain by forming a phosphodiester bond, releasing a pyrophosphate molecule in the process. wikipedia.org The availability of dCMP, and subsequently dCTP, is therefore essential for the accurate and efficient duplication of the genome. chemimpex.com
Involvement in Deoxyribonucleic Acid Repair Processes
DNA is constantly under assault from endogenous and exogenous agents, leading to various forms of damage. Cells have evolved intricate DNA repair mechanisms to maintain genomic integrity. embopress.org Deoxycytidine 5'-monophosphate and its downstream product, dCTP, are vital for several of these repair pathways. For instance, in base excision repair, a damaged base is removed and replaced, a process that requires the synthesis of a new DNA segment, for which dCTP is a necessary substrate.
Furthermore, in the context of certain types of DNA damage, such as those induced by the chemotherapy agent cisplatin, specialized DNA polymerases are involved in a process called translesion synthesis (TLS). elsevier.es Studies have shown that during the bypass of cisplatin-induced DNA adducts, DNA polymerase η (pol η) preferentially incorporates dCMP opposite the damaged guanine (B1146940) base. embopress.org This highlights the direct role of dCMP's triphosphate form in overcoming DNA lesions and ensuring the continuity of replication, albeit sometimes in an error-prone manner. embopress.orgelsevier.es The balance of dNTP pools, which is influenced by the availability of dCMP, is crucial for DNA repair, and imbalances can lead to increased DNA damage accumulation. nih.govoup.comresearchgate.net
Contribution to Deoxyribonucleoside Triphosphate Pools
The cellular concentration of deoxyribonucleoside triphosphates (dNTPs) is tightly regulated to ensure high fidelity of DNA replication and repair. nih.gov Deoxycytidine 5'-monophosphate is a key intermediate in the synthesis of dCTP, one of the four essential dNTPs. nih.gov The maintenance of adequate dNTP pools is critical, as imbalances can lead to increased mutation rates. nih.govescholarship.org The pathway from dCMP to dCTP involves sequential phosphorylation steps.
Formation of Deoxycytidine Diphosphate (B83284) (dCDP) from Deoxycytidine 5'-monophosphate
The first step in the conversion of dCMP to dCTP is its phosphorylation to deoxycytidine diphosphate (dCDP). This reaction is catalyzed by the enzyme UMP/CMP kinase (also known as cytidylate kinase). hmdb.cachegg.comsigmaaldrich.comresearchgate.netexpasy.orgqmul.ac.uk This eukaryotic enzyme can phosphorylate both UMP and CMP, and also accepts dCMP as a substrate. researchgate.netexpasy.orgqmul.ac.uk The reaction can be summarized as:
dCMP + ATP → dCDP + ADP hmdb.caexpasy.org
Interestingly, while UMP/CMP kinase can phosphorylate dCMP, it does so less efficiently than its primary substrates, CMP and UMP. researchgate.netnih.gov The activity of this enzyme is also subject to regulation by factors such as the concentration of ATP and magnesium ions. nih.gov
Formation of Deoxycytidine Triphosphate (dCTP)
Once dCDP is formed, it is further phosphorylated to deoxycytidine triphosphate (dCTP) by the enzyme nucleoside diphosphate kinase (NDK). oup.comcannabisdatabase.capnas.orghmdb.ca NDKs are generally not specific to the base of the nucleotide and can catalyze the transfer of a phosphate group from ATP to various nucleoside diphosphates. pnas.orghmdb.cahmdb.ca The reaction is as follows:
dCDP + ATP → dCTP + ADP cannabisdatabase.cahmdb.ca
This final step completes the synthesis of dCTP, making it available for incorporation into DNA during replication and repair. wikipedia.orgnih.govbroadpharm.com The regulation of the entire pathway, from dCMP to dCTP, is critical for maintaining the appropriate balance of dNTPs necessary for genome stability. nih.govescholarship.org Some organisms also possess a dCTP diphosphatase, which can hydrolyze dCTP back to dCMP and diphosphate, providing another layer of regulation. wikipedia.org
| Enzyme | Substrate(s) | Product(s) | Function |
| Deoxycytidine Kinase | Deoxycytidine, ATP | dCMP, ADP | Phosphorylates deoxycytidine to form dCMP. wikipedia.orgidentifiers.orgebi.ac.uknih.govwikipedia.orgnih.govacs.orgbionukleo.com |
| UMP/CMP Kinase | dCMP, ATP | dCDP, ADP | Phosphorylates dCMP to form dCDP. hmdb.cachegg.comsigmaaldrich.comresearchgate.netexpasy.orgqmul.ac.uknih.gov |
| Nucleoside Diphosphate Kinase | dCDP, ATP | dCTP, ADP | Phosphorylates dCDP to form dCTP. oup.comnih.govcannabisdatabase.capnas.orghmdb.ca |
| DNA Polymerase | dCTP, DNA template | Elongated DNA, Pyrophosphate | Incorporates dCTP into a growing DNA strand. cymitquimica.comwikipedia.orgresearchgate.net |
| dCMP Deaminase | dCMP | dUMP | Converts dCMP to dUMP, a precursor for dTTP synthesis. nih.govoup.comresearchgate.netnih.govoup.com |
| dCTP Diphosphatase | dCTP, H₂O | dCMP, Diphosphate | Hydrolyzes dCTP back to dCMP. wikipedia.org |
Metabolic Pathways of Deoxycytidine 5 Monophosphate
De Novo Pyrimidine (B1678525) Deoxynucleotide Biosynthesis Pathways
Deoxycytidine 5'-monophosphate is not synthesized directly as a free base and then attached to a deoxyribose sugar. Instead, its de novo synthesis pathway involves the modification of a pre-existing ribonucleotide. The process begins with the synthesis of pyrimidine ribonucleotides, which culminates in the formation of Uridine (B1682114) triphosphate (UTP) and Cytidine (B196190) triphosphate (CTP). nih.gov
The key step in the formation of deoxycytidine nucleotides is the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a reaction catalyzed by the enzyme ribonucleotide reductase (RNR). libretexts.orgexcedr.com Specifically, RNR reduces Cytidine diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP). columbia.edutandfonline.com
The pathway proceeds as follows:
CTP to CDP: CTP is dephosphorylated to CDP. columbia.edu
CDP to dCDP: Ribonucleotide reductase catalyzes the reduction of the ribose sugar in CDP to a deoxyribose, forming dCDP. libretexts.orgcolumbia.edu This enzyme's activity is highly regulated to maintain a balanced pool of all four deoxyribonucleotides for DNA synthesis. tandfonline.comnih.gov
dCDP to dCMP: The final step to produce dCMP is the dephosphorylation of dCDP. This can be carried out by nucleoside diphosphate kinases acting in reverse or other specific phosphatases.
Deoxycytidine 5'-monophosphate Salvage Pathways
To conserve energy and cellular resources, cells utilize salvage pathways to recycle nucleosides and bases from the degradation of nucleic acids (DNA and RNA). thesciencenotes.comnih.gov These pathways are particularly important for providing dCMP.
Conversion of Deoxycytidine to Deoxycytidine 5'-monophosphate
The most direct salvage pathway for dCMP involves the phosphorylation of the nucleoside deoxycytidine. This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). wikipedia.orggenecards.org
Enzyme: Deoxycytidine kinase (dCK)
Reaction: Deoxycytidine + ATP → Deoxycytidine 5'-monophosphate (dCMP) + ADP
dCK is the rate-limiting enzyme in this salvage pathway and is crucial for converting preformed deoxycytidine into its monophosphate form. wikipedia.orgnih.govspandidos-publications.com The activity of dCK is regulated by post-translational modifications, such as phosphorylation, which can alter the enzyme's conformation and efficiency. wikipedia.orgnih.gov
Recycling of Cytidine and Deoxycytidine from Nucleic Acid Turnover
During the natural turnover and degradation of DNA and RNA, nucleic acids are broken down into their constituent nucleosides. thesciencenotes.comutah.edu This process releases deoxycytidine and cytidine, which can be channeled into salvage pathways.
From DNA: Degradation of DNA directly releases deoxycytidine, which can then be phosphorylated by dCK to form dCMP as described in section 3.2.1. pnas.org
From RNA: RNA breakdown releases cytidine. oup.com Cytidine can be converted to deoxycytidine, although this is less direct. More commonly, cytidine can be deaminated to uridine by cytidine deaminase. wikipedia.org Alternatively, cytidine can be phosphorylated to CMP and subsequently enter the de novo pathway to be reduced to dCDP and then dephosphorylated to dCMP.
The salvage pathways represent an essential mechanism for maintaining the cellular pool of dCMP, complementing the de novo synthesis route. wikipedia.org
Interconversion of Deoxycytidine 5'-monophosphate with Other Pyrimidine Deoxynucleotides
dCMP is a central hub in pyrimidine deoxynucleotide metabolism, serving as the precursor for the synthesis of other essential pyrimidines required for DNA, namely deoxyuridine monophosphate (dUMP) and, subsequently, thymidine (B127349) monophosphate (dTMP).
Pathways Leading to Deoxyuridine Monophosphate (dUMP)
The primary pathway for the conversion of dCMP to dUMP is through a deamination reaction. This reaction is catalyzed by the enzyme dCMP deaminase (also known as DCTD). oup.comwikigenes.org
Enzyme: dCMP deaminase (DCTD)
Reaction: dCMP + H₂O → dUMP + NH₃ reactome.org
This conversion is a critical step because dUMP is the direct precursor for the synthesis of thymidine nucleotides. oup.comwikigenes.org The activity of dCMP deaminase is allosterically regulated; it is activated by dCTP and inhibited by dTTP, ensuring that the production of dUMP is tightly controlled according to the cell's needs for DNA synthesis. oup.comresearchgate.net In many organisms, the pathway involving dCMP deaminase is the main source of dUMP, accounting for a significant portion of the dUMP required for dTTP synthesis. oup.com
Pathways Leading to Thymidine Monophosphate (dTMP)
There is no direct pathway to convert dCMP into dTMP. The synthesis is indirect and requires the formation of dUMP as an intermediate. columbia.edupnas.org
The two-step pathway is as follows:
dCMP to dUMP: As described above, dCMP is first converted to dUMP by dCMP deaminase. oup.comnih.gov
dUMP to dTMP: The enzyme thymidylate synthase (TS) then catalyzes the methylation of dUMP to form dTMP. oup.comtaylorandfrancis.comwikipedia.org This reaction uses N⁵,N¹⁰-methylenetetrahydrofolate as the methyl group donor. wikipedia.org
This indirect pathway underscores the central role of dCMP in pyrimidine metabolism, as its deamination is the committed step for the de novo synthesis of thymidine nucleotides, which are exclusively used for DNA. pnas.orgoup.comcaymanchem.com
Summary of Key Enzymes in dCMP Metabolism
| Enzyme | Pathway | Reaction | Regulation |
| Ribonucleotide Reductase (RNR) | De Novo Synthesis | CDP → dCDP | Allosterically regulated by ATP and dATP to balance dNTP pools. libretexts.orgnih.gov |
| Deoxycytidine Kinase (dCK) | Salvage Pathway | Deoxycytidine → dCMP | Rate-limiting enzyme; regulated by phosphorylation. wikipedia.orgnih.gov |
| dCMP Deaminase (DCTD) | Interconversion | dCMP → dUMP | Allosterically activated by dCTP and inhibited by dTTP. oup.comresearchgate.net |
| Thymidylate Synthase (TS) | Interconversion (Indirect) | dUMP → dTMP | Essential for the final step in de novo dTMP synthesis. oup.comwikipedia.org |
Enzymatic Transformations Involving Deoxycytidine 5 Monophosphate
Deoxycytidine 5'-monophosphate Kinase Activities
The phosphorylation of dCMP is a stepwise process that ultimately yields deoxycytidine triphosphate (dCTP), a direct precursor for DNA synthesis. This cascade of reactions is initiated by specific kinases that recognize dCMP as a substrate.
Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides. Its primary role is to convert deoxycytidine (dC) into deoxycytidine monophosphate (dCMP). The enzyme can also phosphorylate other preformed nucleosides, such as deoxyadenosine (dA) and deoxyguanosine (dG), converting them into their respective monophosphate forms.
The catalytic activity and substrate specificity of dCK are regulated by post-translational modifications, specifically the phosphorylation of a serine residue (Ser74) located in an insert region of each dCK subunit. Phosphorylation of this residue, which is distant from the active site, induces a conformational change in the enzyme. This change favors an "open" or inactive state, which enhances the binding and release of nucleosides but restricts the transfer of the phosphoryl group. Conversely, the "closed" or active conformation allows for efficient phosphoryl transfer but limits nucleoside binding and release. The phosphorylation of Ser74 is carried out by the DNA damage signaling kinases ATM and ATR, and this modification has been shown to increase dCK activity.
The enzyme's conformation is also influenced by the specific phosphoryl group donor it binds to, such as ATP or UTP. The binding of UDP/UTP alters the enzyme's conformation by rearranging the nucleotide base sensing loop compared to when ATP is bound, which in turn determines which nucleoside can bind to the active site. Furthermore, dCK can act as a phosphorylase, degrading 2'-deoxyribonucleosides into a free nucleobase and 2-deoxy-alpha-d-ribofuranose-1-phosphate in a reaction dependent on inorganic phosphate (B84403). This phosphorylase activity is more prominent in the reduced form of the enzyme.
| Substrate | Product |
|---|---|
| Deoxycytidine (dC) | Deoxycytidine monophosphate (dCMP) |
| Deoxyadenosine (dA) | Deoxyadenosine monophosphate (dAMP) |
| Deoxyguanosine (dG) | Deoxyguanosine monophosphate (dGMP) |
Uridine (B1682114) monophosphate (UMP)/cytidine (B196190) monophosphate (CMP) kinase (UMP/CMPK) is a crucial enzyme in pyrimidine (B1678525) metabolism, catalyzing the phosphorylation of UMP, CMP, and dCMP to their corresponding diphosphates. This enzyme facilitates the transfer of a phosphate group from a nucleoside triphosphate, most commonly ATP or dATP, to the nucleoside monophosphate.
Kinetic studies have revealed that UMP and CMP are significantly better substrates for UMP/CMPK than dCMP. The enzyme can utilize all nucleoside triphosphates as phosphate donors, with ATP and dATP being the most efficient and CTP being the least effective. The phosphorylation of dCMP by UMP/CMPK is subject to differential regulation by ATP and magnesium. Free magnesium ions enhance the kinase activity towards dCMP, whereas they inhibit the phosphorylation of CMP. Conversely, free ATP or an excess of ATP relative to magnesium inhibits the phosphorylation of dCMP but not CMP.
UMP/CMPK also plays a significant role in the activation of various anticancer and antiviral deoxycytidine analogue prodrugs by phosphorylating their monophosphate forms. The enzyme exhibits a broad substrate specificity for these analogues. The activity of UMP/CMPK can be stimulated by reducing agents, suggesting that its function may be regulated by the cellular redox state.
| Substrate | Phosphate Donor | Product |
|---|---|---|
| Deoxycytidine 5'-monophosphate (dCMP) | ATP/dATP | Deoxycytidine 5'-diphosphate (dCDP) |
| Uridine monophosphate (UMP) | ATP/dATP | Uridine diphosphate (B83284) (UDP) |
| Cytidine monophosphate (CMP) | ATP/dATP | Cytidine diphosphate (CDP) |
Nucleoside diphosphate kinase (NDPK) is responsible for the final step in the synthesis of nucleoside triphosphates, including dCTP. This enzyme catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate, typically ATP, to a nucleoside diphosphate. This process is essential for providing the necessary precursors for the synthesis of nucleic acids, lipids, and polysaccharides, as well as for protein synthesis and signal transduction.
NDPKs operate through a "ping-pong" mechanism, which involves the formation of a high-energy phospho-histidine intermediate. The enzyme is generally non-specific regarding the base or the sugar (ribose or deoxyribose) of the acceptor nucleoside diphosphate. The catalytic efficiency of NDPK is largely independent of its oligomeric state, which can be a tetramer or a hexamer. In some cellular contexts, NDPK has been found to be associated with ribosomes, suggesting a role in providing GTP for protein synthesis.
Deaminase Activities Affecting Deoxycytidine 5'-monophosphate
In addition to phosphorylation, dCMP can undergo deamination, a reaction that converts it to deoxyuridine monophosphate (dUMP). This transformation is a critical branch point in pyrimidine metabolism, as dUMP is the direct precursor for the synthesis of thymidylate, a key component of DNA.
Deoxycytidylate deaminase (dCMPD), also known as dCMP deaminase, is an enzyme that catalyzes the hydrolytic deamination of dCMP to dUMP. This reaction is a key step in the de novo synthesis of thymidine (B127349) nucleotides. The enzyme is allosterically regulated by dCTP and deoxythymidine triphosphate (dTTP), which are the end products of the pyrimidine salvage pathway. This feedback regulation helps to maintain a balanced pool of deoxynucleotides within the cell.
The catalytic activity of dCMPD requires zinc ions. The enzyme can also act on certain 5-substituted derivatives of dCMP.
Cytidine deaminase (CDA) is an enzyme involved in the pyrimidine salvage pathway that catalyzes the irreversible hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. This activity is important for maintaining the cellular pyrimidine pool. While the primary substrates for CDA are the nucleosides, its activity indirectly affects the metabolism of dCMP by regulating the availability of its precursor, deoxycytidine.
CDA is considered a major factor in the chemoresistance of certain cancers to deoxycytidine-based therapies, as it can deaminate and inactivate these drugs. The enzyme is primarily located in the cytoplasm, but some studies have suggested a potential nuclear localization as well.
5'-Nucleotidase Activities
5'-Nucleotidases (EC 3.1.3.5) are a group of enzymes that catalyze the hydrolysis of the phosphomonoester bond of 5'-nucleotides, yielding the corresponding nucleoside and inorganic phosphate. These enzymes are broadly classified based on their subcellular localization and substrate specificity. Their activity on dCMP is a key step in the catabolism of this deoxynucleotide and in the recycling of its components.
Cytosolic 5'-Nucleotidase Function in Deoxycytidine 5'-monophosphate Hydrolysis
Within the cell, a family of cytosolic 5'-nucleotidases modulates the levels of nucleoside monophosphates. These enzymes exhibit varying substrate preferences. Several cytosolic 5'-nucleotidases have been identified, including cytosolic 5'-nucleotidase I (cN-I), II (cN-II), IIIA (cN-IIIA), and IIIB (cN-IIIB).
Recent research has highlighted the substrate specificity of these enzymes. While some cytosolic nucleotidases preferentially hydrolyze purine mononucleotides, others show high activity towards pyrimidine mononucleotides. Notably, cytosolic 5'-nucleotidase IIIB (cN-IIIB) has been shown to efficiently dephosphorylate pyrimidine 5'-monophosphates, including deoxycytidine 5'-monophosphate (dCMP) mdpi.com. Studies have demonstrated that cN-IIIB can hydrolyze dCMP with an efficiency comparable to or even higher than other pyrimidine monophosphates mdpi.com.
| Enzyme | Substrate | Relative Activity (%) |
| Cytosolic 5'-Nucleotidase IIIB (cN-IIIB) | Deoxycytidine 5'-monophosphate (dCMP) | ~100-160 |
| Cytidine 5'-monophosphate (CMP) | ~100-160 | |
| Thymidine 5'-monophosphate (TMP) | ~100-160 | |
| 7-methylguanosine monophosphate (m7GMP) | 100 | |
| Inosine 5'-monophosphate (IMP) | ~25 |
Table 1. Relative dephosphorylation efficiency of human cytosolic 5'-nucleotidase IIIB (cN-IIIB) with various nucleotide substrates. The activity is relative to the dephosphorylation of m7GMP, which is set to 100%. Data adapted from studies on the substrate specificity of cN-IIIB mdpi.com.
Role in Extracellular Nucleoside Salvage
In addition to their intracellular roles, 5'-nucleotidase activities are fundamental to the salvage of nucleosides from the extracellular environment. The primary enzyme involved in this process is ecto-5'-nucleotidase, also known as CD73. This enzyme is typically anchored to the outer surface of the plasma membrane and hydrolyzes extracellular nucleoside monophosphates, including dCMP, that cannot readily enter the cell.
The hydrolysis of extracellular dCMP by ecto-5'-nucleotidase (CD73) yields deoxycytidine. This resulting deoxycytidine can then be transported into the cell through specific nucleoside transporters. The two major families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs) nih.govtaylorandfrancis.combohrium.com.
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides across the cell membrane in either direction, driven by the concentration gradient taylorandfrancis.comresearchgate.net.
Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides into the cell against a concentration gradient, a process that is typically coupled to the transport of sodium ions nih.govtaylorandfrancis.com.
Regulatory Mechanisms Governing Deoxycytidine 5 Monophosphate Metabolism
Feedback Inhibition and Allosteric Regulation in Deoxynucleotide Biosynthesis
The biosynthesis of deoxynucleotides is a classic example of allosteric regulation, where the end products of a metabolic pathway bind to and modulate the activity of enzymes earlier in the sequence. This feedback mechanism allows the cell to maintain a homeostatic balance of dNTP pools. Two of the most critical enzymes in this regulatory network are ribonucleotide reductase (RNR) and dCMP deaminase.
Ribonucleotide Reductase (RNR): RNR catalyzes the rate-limiting step in the de novo synthesis of all four dNTPs by reducing ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). nih.gov The activity of RNR is exquisitely controlled by the binding of nucleotide effectors to two distinct allosteric sites on its large subunit (often called R1 or α). diva-portal.org
The Specificity Site (s-site): This site ensures a balanced production of the four different dNTPs by modulating the enzyme's substrate preference. nih.govelifesciences.org The binding of different effector molecules to the s-site alters the enzyme's conformation, making it favor the reduction of a specific substrate. For instance, when ATP or dATP binds to the s-site, the reduction of the pyrimidine (B1678525) nucleotides cytidine (B196190) diphosphate (B83284) (CDP) and uridine (B1682114) diphosphate (UDP) is stimulated. diva-portal.orgelifesciences.org The binding of deoxythymidine triphosphate (dTTP) promotes the reduction of guanosine (B1672433) diphosphate (GDP), and the binding of deoxyguanosine triphosphate (dGTP) stimulates the reduction of adenosine (B11128) diphosphate (ADP). diva-portal.orgelifesciences.org
dCMP Deaminase (DCD): This enzyme plays a pivotal role in the pyrimidine nucleotide pathway, catalyzing the conversion of dCMP to deoxyuridine 5'-monophosphate (dUMP), which is the direct precursor for the synthesis of dTTP. oup.com The activity of dCMP deaminase is allosterically regulated to balance the pools of dCTP and dTTP. oup.combiorxiv.org The enzyme is activated by its downstream product, deoxycytidine triphosphate (dCTP), ensuring that when cytidine precursors are plentiful, the pathway towards thymidine (B127349) synthesis is open. oup.comasm.org Conversely, it is strongly inhibited by deoxythymidine triphosphate (dTTP), the end product of the pathway it initiates. asm.org This feedback inhibition prevents the overproduction of dTTP and helps maintain the appropriate dCTP/dTTP ratio within the cell.
Table 1: Allosteric Regulation of Key Enzymes in Deoxynucleotide Biosynthesis
Transcriptional and Post-Translational Control of Related Enzyme Expression
Transcriptional Control: The synthesis of enzymes involved in dCMP metabolism is often tightly coupled to the cell cycle. The expression of the genes encoding both subunits of ribonucleotide reductase is highly regulated, with mRNA levels peaking during the S phase, when DNA synthesis occurs. nih.govdiva-portal.orgcapes.gov.br This S phase-specific transcription is controlled by transcription factors like E2F in mammalian cells. diva-portal.org Furthermore, the expression of RNR genes is inducible by DNA damage, a response that provides the necessary building blocks for DNA repair processes. nih.gov In some bacteria, a global transcriptional regulator known as NrdR controls the expression of all RNR classes. frontiersin.org
In contrast, the gene for dCMP deaminase (DCD1) in the yeast Saccharomyces cerevisiae is not subject to the same cell cycle-dependent transcription, indicating different regulatory strategies among organisms. nih.gov However, in rice, the DCD gene is crucial for cell cycle progression from the G1 to S phase, and its deficiency leads to an upregulation of RNR gene expression as a compensatory mechanism. oup.comnih.govresearchgate.net
Post-Translational Control: After a protein is synthesized, its activity can be further modulated by post-translational modifications (PTMs). These chemical modifications can alter an enzyme's stability, localization, or catalytic activity.
A key example is the regulation of deoxycytidine kinase (dCK), the enzyme responsible for phosphorylating deoxycytidine to dCMP in the salvage pathway. Human dCK activity is modulated by phosphorylation. nih.gov Specifically, the phosphorylation of a serine residue at position 74 (Ser74) influences the enzyme's conformation and kinetic properties. nih.govwikipedia.org This modification can regulate the kinase's substrate specificity, favoring the phosphorylation of deoxycytidine. nih.gov It has been suggested that this phosphorylation is a mechanism to fine-tune dCK activity in response to cellular stress. nih.gov
Post-translational regulation has also been observed for dCMP deaminase. For instance, a unique regulatory mechanism has been identified in Vibrio cholerae, where a small noncoding RNA post-translationally inhibits the activity of a specific dCMP deaminase isoform (DcdV). biorxiv.org
Table 2: Transcriptional and Post-Translational Regulation of Enzymes in dCMP Metabolism
| Enzyme | Regulatory Mechanism | Key Features and Findings |
|---|---|---|
| Ribonucleotide Reductase (RNR) | Transcriptional | - Gene expression is cell-cycle dependent, peaking in S-phase. diva-portal.org |
| Post-Translational | - Controlled degradation of the R2 subunit during mitosis contributes to cell cycle-dependent activity. diva-portal.org | |
| dCMP Deaminase (DCD) | Transcriptional | - In S. cerevisiae, the DCD1 gene is not cell-cycle regulated. nih.gov |
| Post-Translational | - In V. cholerae, the DcdV isoform is inhibited by a noncoding RNA. biorxiv.org | |
| Deoxycytidine Kinase (dCK) | Post-Translational | - Phosphorylation at Serine 74 modulates enzyme activity and substrate specificity. nih.govwikipedia.orgspandidos-publications.com |
Role of Modified Deoxycytidine 5 Monophosphate Species in Epigenetics and Gene Regulation
5-Methyl-2'-deoxycytidine (B118692) 5'-monophosphate in DNA Methylation Processes
5-Methyl-2'-deoxycytidine 5'-monophosphate (5-methyl-dCMP) is a modified nucleotide that serves as a key component in DNA methylation. This process involves the addition of a methyl group to the fifth carbon of the cytosine ring within DNA, creating 5-methylcytosine (B146107) (5mC). mhmedical.com In mammals, this modification predominantly occurs in the context of CpG dinucleotides, where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide. mhmedical.com
The methylation of DNA is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs). mhmedical.com These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor. mhmedical.com The presence of 5-methyl-dCMP within a DNA sequence acts as a signal for maintaining methylation patterns through cell division. Following DNA replication, maintenance methyltransferases recognize the hemi-methylated DNA strands (where only the parent strand is methylated) and methylate the corresponding cytosines on the newly synthesized strand. This ensures the faithful propagation of the epigenetic mark.
Research has shown that 5-methyl-dCMP can be incorporated into DNA, and its presence can guide de novo DNA methylation, activating the methylation of adjacent CpG sites. medchemexpress.com This modified nucleotide is therefore not just a result of methylation but also an active participant in establishing and maintaining DNA methylation patterns. medchemexpress.com
Implications for Gene Expression Control
DNA methylation, and by extension the presence of 5-methyl-dCMP in promoter regions, is strongly associated with the silencing of gene expression. nih.govnih.gov There are several mechanisms by which this epigenetic mark exerts control over gene activity:
Chromatin Condensation: Methylated DNA serves as a binding site for specific proteins known as methyl-CpG-binding domain proteins (MBDs). nih.govembopress.org Once bound, these proteins can recruit larger protein complexes that include histone deacetylases (HDACs) and chromatin remodeling factors. nih.govnih.gov Histone deacetylation leads to a more compact chromatin structure, known as heterochromatin, which limits the accessibility of the transcriptional machinery to the gene's promoter, thereby repressing transcription. embopress.org The silencing effect of methylation is often proportional to the density of methylated sites. nih.gov
Transcriptional Repression: The presence of methyl groups in a gene's promoter can directly inhibit the binding of transcription factors necessary for initiating gene expression. embopress.org This creates a direct block to transcription, independent of the larger-scale chromatin remodeling.
This methylation-associated gene silencing is a critical process in normal development, involved in phenomena such as X-chromosome inactivation and genomic imprinting. nih.gov Conversely, aberrant DNA methylation patterns, leading to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes, are a hallmark of many cancers. nih.gov The relationship is clear: high levels of CpG methylation in promoter regions correlate with transcriptionally silent genes. mhmedical.comembopress.org
Metabolic Fate and Catabolism of Methylated Deoxycytidine Analogues
Given the potent effect of DNA methylation on gene expression, cells have sophisticated mechanisms to control the levels and incorporation of methylated precursors like 5-methyl-dCMP. The degradation of DNA during cellular processes can release 5-methyl-2'-deoxycytidine (5-mdC) and its monophosphate form, 5-methyl-dCMP. nih.gov The uncontrolled re-incorporation of these molecules into DNA could lead to chaotic changes in methylation patterns and disastrous effects on gene regulation. nih.govnih.gov
To prevent this, human cells have evolved several enzymatic barriers: nih.gov
Deamination at the Monophosphate Level: A key enzyme in this protective pathway is 5-methyl-dCMP deaminase . This enzyme rapidly converts 5-methyl-dCMP into thymidylate (dTMP), which can then be used for thymine (B56734) synthesis. nih.govnih.govoup.com This reaction effectively shunts the methylated precursor away from the DNA synthesis pathway. Studies have shown that this deaminase activity is faster for 5-methyl-dCMP than for dCMP at low substrate concentrations, highlighting its efficiency. nih.gov The loss or reduction of this enzyme's activity could lead to the misincorporation of 5-methyl-dCMP and subsequent gene silencing, a potential mechanism in tumorigenesis. nih.govpnas.org
Deamination at the Deoxyribonucleoside Level: Human cytidine (B196190) deaminase can deaminate 5-methyl-2'-deoxycytidine (the nucleoside form) to thymidine (B127349). nih.gov This provides another layer of defense by converting the methylated nucleoside before it can be phosphorylated to 5-methyl-dCMP.
Discrimination by Kinases: Cellular kinases that phosphorylate nucleotide monophosphates to diphosphates show stringent specificity. Cytidine monophosphate kinase (CMPK1), for example, does not efficiently phosphorylate 5-methyl-dCMP to its diphosphate (B83284) form (5-methyl-dCDP). nih.gov This inability to produce the triphosphate precursor (5-methyl-dCTP) serves as a major barrier, limiting its availability for DNA polymerases. nih.govnih.gov
These metabolic pathways collectively ensure that DNA methylation is a tightly regulated, post-replicative process directed by DNMTs, rather than a random event driven by the salvage of degradation products.
Data Tables
Table 1: Key Enzymes in the Metabolism of Methylated Deoxycytidine Analogues
| Enzyme | Substrate(s) | Product(s) | Function | Reference(s) |
| 5-Methyl-dCMP Deaminase | 5-Methyl-2'-deoxycytidine 5'-monophosphate (5-methyl-dCMP) | Thymidylate (dTMP) | Prevents re-incorporation of methylated cytosine into DNA by converting it to a thymine precursor. | nih.govnih.govnih.govoup.com |
| Cytidine Deaminase | 5-Methyl-2'-deoxycytidine (5-mdC) | Thymidine | Deaminates the methylated nucleoside, providing another route to prevent its entry into DNA synthesis pathways. | nih.gov |
| Cytidine Monophosphate Kinase (CMPK1) | Deoxycytidine monophosphate (dCMP) | Deoxycytidine diphosphate (dCDP) | Fails to efficiently phosphorylate 5-methyl-dCMP, acting as a barrier to the formation of 5-methyl-dCTP for DNA polymerase. | nih.gov |
| DNA Methyltransferases (DNMTs) | S-adenosylmethionine (SAM), Cytosine in DNA | S-adenosylhomocysteine, 5-Methylcytosine in DNA | Catalyze the transfer of a methyl group to cytosine residues in DNA, establishing and maintaining methylation patterns. | mhmedical.com |
Table 2: List of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| 5-methyl-dCMP | 5-Methyl-2'-deoxycytidine 5'-monophosphate |
| 5mC | 5-Methylcytosine |
| dCMP | Deoxycytidine 5'-monophosphate |
| 5-mdC | 5-Methyl-2'-deoxycytidine |
| dTMP | Deoxythymidine monophosphate (Thymidylate) |
| 5-methyl-dCDP | 5-Methyl-2'-deoxycytidine 5'-diphosphate |
| 5-methyl-dCTP | 5-Methyl-2'-deoxycytidine 5'-triphosphate |
| SAM | S-adenosylmethionine |
| HDAC | Histone deacetylase |
| MBD | Methyl-CpG-binding domain protein |
| CMPK1 | Cytidine monophosphate kinase 1 |
| DNMT | DNA methyltransferase |
Advanced Research Methodologies and Applications for Deoxycytidine 5 Monophosphate Studies
Chromatographic Techniques for Deoxynucleotide Analysis
Chromatography, a powerful separation technique, is central to the analysis of deoxynucleotides from complex biological matrices. High-performance liquid chromatography (HPLC) stands out as a versatile and widely used method for its high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Applications for Separation and Quantification
High-performance liquid chromatography is a cornerstone for the separation and quantification of deoxycytidine 5'-monophosphate. The technique relies on the differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. Various HPLC modes are employed for dCMP analysis, with reverse-phase (RP-HPLC) and ion-pair reverse-phase chromatography being the most common.
In RP-HPLC, a nonpolar stationary phase, typically a C18-modified silica, is used with a polar mobile phase. The separation of dCMP is achieved by manipulating the polarity of the mobile phase, often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. The retention of dCMP is influenced by the pH of the mobile phase, which affects the ionization state of the phosphate and cytosine moieties.
Ion-pair reverse
Enzymatic Assays for Metabolic Pathway Elucidation and Kinetic Studies
The metabolic pathways of deoxycytidine 5'-monophosphate (dCMP) are central to pyrimidine (B1678525) metabolism and the synthesis of DNA precursors. Enzymatic assays are crucial for elucidating these pathways and understanding the kinetics of the enzymes involved. Key enzymes in dCMP metabolism include dCMP deaminase and deoxycytidine kinase, which catalyze the conversion of dCMP to deoxyuridine 5'-monophosphate (dUMP) and the phosphorylation of deoxycytidine to dCMP, respectively. nih.govnih.gov
Various methods are employed to measure the activity of these enzymes. Spectrophotometric and fluorimetric assays offer continuous monitoring of the reaction, while liquid chromatography-based methods, particularly those coupled with mass spectrometry (LC-MS), provide high sensitivity and specificity for quantifying substrates and products. nih.gov Radiometric assays, though less common now, have historically been important for their high sensitivity. nih.gov
A novel technique for analyzing the metabolic pathways of cytidine (B196190) analogues, which can be applied to dCMP, involves the use of 5-ethynyl 2′-deoxycytidine (EdC). nih.gov This method allows for the investigation of the combined impact of cytidine transporters, cytidine deaminase (CDD), dCMP deaminase, and deoxycytidine kinase on the metabolism of deoxycytidine analogues. nih.gov In this assay, EdC is converted to 5-ethynyl 2′-deoxyuridine (EdU), and the extent of this conversion can be used to determine the relative activities of the involved enzymes in different cell lines. nih.gov
Kinetic studies of these enzymes are essential for understanding their regulatory mechanisms and for the development of therapeutic agents that target nucleotide metabolism. For instance, understanding the kinetics of dCMP deaminase is critical as it represents a key branch point in pyrimidine metabolism, directing dCMP towards the synthesis of thymidine (B127349) nucleotides. nih.gov
Below is a table summarizing various enzymatic assays used in the study of dCMP metabolism:
| Assay Type | Principle | Advantages | Limitations | Key Enzymes Studied |
| Spectrophotometric | Measures the change in absorbance as dCMP is converted to dUMP by dCMP deaminase. | Simple, cost-effective, allows for continuous monitoring. | Lower sensitivity compared to other methods. | dCMP deaminase |
| Fluorimetric | Utilizes fluorescently labeled substrates or products to monitor enzyme activity. | High sensitivity, suitable for high-throughput screening. | Potential for interference from fluorescent compounds. | Deoxycytidine kinase, dCMP deaminase |
| LC-MS | Separates and quantifies dCMP and its metabolites based on their mass-to-charge ratio. | High specificity and sensitivity, can measure multiple metabolites simultaneously. | Requires specialized equipment and expertise. | Deoxycytidine kinase, dCMP deaminase, 5'-nucleotidases |
| Radiometric | Uses radiolabeled substrates (e.g., [3H]dCMP) and measures the radioactivity of the product. | Very high sensitivity. | Involves handling of radioactive materials, discontinuous assay. | dCMP deaminase |
| Cell-based EdC to EdU conversion | Measures the conversion of EdC to EdU in cells to assess the activity of deaminase pathways. | Reflects in-cell enzyme activity, can assess multiple enzyme contributions. | Indirect measurement, may be influenced by cellular uptake and other metabolic pathways. | Cytidine deaminase, dCMP deaminase, Deoxycytidine kinase |
Cell-Based Methodologies for Deoxynucleotide Metabolism Investigation in vitro and in vivo
Investigating deoxynucleotide metabolism within a cellular context is crucial for understanding the regulation of DNA synthesis and repair. Cell-based methodologies provide a more physiologically relevant system compared to isolated enzyme assays. Both in vitro (cell culture) and in vivo (animal models) approaches are utilized to study the metabolism of dCMP and other deoxynucleotides.
In vitro studies often employ cultured cell lines to probe the intricacies of deoxynucleotide pools under various conditions, such as during different phases of the cell cycle or in response to drug treatment. nih.gov A significant challenge in these studies is the accurate quantification of intracellular deoxynucleoside triphosphate (dNTP) pools, which are the end products of pathways involving dCMP. nih.govresearchgate.netnih.gov
Several techniques have been developed to measure dNTP concentrations in cell extracts. Traditional methods often rely on radioactive labeling or high-performance liquid chromatography (HPLC). nih.gov More recently, a novel fluorescence-based assay has been developed for the rapid and sensitive quantification of cellular dNTPs. nih.govqub.ac.uk This method relies on the principle that the incorporation of a limiting dNTP is required for primer extension and subsequent fluorescence generation in a real-time PCR setup. nih.gov This assay has demonstrated excellent linearity, accuracy, and reproducibility, and its results are comparable to those obtained with LC-MS/MS methods. nih.gov
The use of nucleoside analogues, such as 5-ethynyl-2'-deoxycytidine (EdC), in cell-based assays allows for the dynamic tracking of metabolic pathways. nih.govnih.gov EdC can be incorporated into newly synthesized DNA and subsequently detected via "click" chemistry, providing a powerful tool for studying DNA replication and cell proliferation. nih.govnih.gov By tracing the conversion of EdC to its downstream metabolites, researchers can gain insights into the activities of enzymes like dCMP deaminase within the cellular environment. nih.gov
In vivo studies, often utilizing animal models, are essential for understanding how deoxynucleotide metabolism is regulated at the whole-organism level. mdpi.com These models are critical for investigating the systemic effects of metabolic perturbations and for the preclinical evaluation of drugs that target nucleotide synthesis. Metabolomic approaches, which aim to quantify a wide range of metabolites in tissues and biofluids, are increasingly being applied to in vivo studies of cardiac metabolism and other systems. d-nb.infonih.govnih.govresearchgate.net
The following table summarizes key cell-based methodologies for investigating deoxynucleotide metabolism:
| Methodology | Description | Application | Key Findings/Advantages |
| dNTP Quantification by Fluorescence-based Assay | A 96-well assay that quantifies dNTPs using a real-time PCR thermocycler based on dNTP-dependent primer extension and probe hydrolysis. nih.gov | Measuring intracellular dNTP pools in cancer cells. nih.gov | Rapid, sensitive, cost-effective alternative to traditional methods. nih.gov |
| Metabolic Labeling with Deoxycytidine Analogues (e.g., EdC) | Cells are incubated with EdC, which is metabolized and incorporated into DNA. Its detection allows for the study of DNA synthesis and metabolic pathways. nih.govnih.govnih.gov | Investigating the roles of CDD and dCMP deaminase in cancer and non-cancer cell lines. nih.gov | Allows for simultaneous testing of cytotoxicity and DNA replication activity. nih.gov |
| Targeted Metabolomics using LC-MS/MS | Quantification of a predefined set of metabolites, including those in the dCMP pathway, from cell or tissue extracts. d-nb.info | Profiling cardiac metabolism in mouse models of dilated cardiomyopathy. d-nb.infonih.govnih.govresearchgate.netnih.gov | Provides sensitive and quantitative data on specific metabolic pathways. d-nb.info |
| In vivo Animal Models | Genetically modified or drug-treated animals used to study the physiological consequences of altered deoxynucleotide metabolism. mdpi.com | Investigating the pathogenesis of diseases related to metabolic imbalances. mdpi.com | Allows for the study of complex interactions within a whole organism. |
Applications in Molecular Diagnostics and Deoxyribonucleic Acid Labeling
Deoxycytidine 5'-monophosphate, as a precursor to deoxycytidine triphosphate (dCTP), is fundamental to numerous techniques in molecular diagnostics and DNA labeling.
Role in Polymerase Chain Reaction (PCR) Techniques
Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. iitkgp.ac.innih.gov The reaction mixture for PCR critically includes deoxynucleoside triphosphates (dNTPs), which are the building blocks for the newly synthesized DNA strands. biochain.comthermofisher.com dCTP, derived from dCMP, is one of the four essential dNTPs, alongside dATP, dGTP, and dTTP. biochain.comthermofisher.com
During the extension step of PCR, a thermostable DNA polymerase incorporates dNTPs in a sequence-specific manner, using the template DNA as a guide. nih.gov The concentration and purity of dNTPs are critical for the fidelity and efficiency of the PCR amplification. biochain.comthermofisher.com Imbalances in the dNTP pool can lead to errors in DNA synthesis.
Development of Probes for Genetic Mutation Detection
The detection of genetic mutations is crucial for the diagnosis and management of many diseases. nih.govqiagen.comnih.gov Oligonucleotide probes, which are short, single-stranded DNA sequences, are designed to hybridize to specific target sequences. These probes can be labeled to facilitate the detection of mutations.
While dCMP itself is not directly part of the probe's signaling mechanism, the synthesis of these DNA-based probes relies on the availability of dNTPs, including dCTP. Furthermore, techniques for mutation detection, such as real-time PCR and digital PCR (dPCR), utilize probes and dNTPs to identify sequence variations. qiagen.comresearchgate.net For instance, in some probe-based PCR methods, the hybridization of a probe to a target sequence containing a mutation can be detected by changes in fluorescence, and this process requires the enzymatic extension that consumes dNTPs. researchgate.net
Deoxycytidine Analogues in Deoxyribonucleic Acid Labeling Methodologies
Deoxycytidine analogues are powerful tools for labeling newly synthesized DNA. nih.govresearchgate.net These analogues retain the basic structure of deoxycytidine, allowing them to be incorporated into DNA during replication, but they also possess modifications that enable their detection. nih.gov
A prominent example is 5-ethynyl-2'-deoxycytidine (EdC). nih.govnih.gov The ethynyl group on EdC allows for a highly specific and efficient covalent reaction with fluorescently tagged azide molecules through a process known as "click chemistry". nih.gov This enables the visualization and quantification of DNA synthesis in cells and tissues. nih.gov EdC has been shown to be an effective agent for labeling DNA in vitro and in vivo, with lower cytotoxicity compared to other analogues like 5-ethynyl-2'-deoxyuridine (EdU) under certain conditions. nih.gov
Another important category of deoxycytidine analogues includes those modified for enzymatic incorporation of labels. For example, aminoallyl-dCTP can be incorporated into DNA, and the aminoallyl group can then be chemically coupled to a fluorescent dye. thermofisher.com These labeling strategies are widely used in techniques such as fluorescence in situ hybridization (FISH) and microarray analysis. thermofisher.com
The table below provides an overview of the applications of dCMP and its analogues in molecular diagnostics and DNA labeling:
| Application | Role of dCMP/Analogue | Technique |
| Polymerase Chain Reaction (PCR) | Precursor to dCTP, an essential building block for DNA synthesis. biochain.comthermofisher.com | DNA Amplification |
| Genetic Mutation Detection | dCTP is required for the synthesis of DNA probes and for the amplification step in probe-based detection methods. | Real-time PCR, Digital PCR qiagen.com |
| DNA Labeling | Deoxycytidine analogues (e.g., EdC, aminoallyl-dCTP) are incorporated into DNA for subsequent detection. nih.govthermofisher.com | Click Chemistry, Fluorescence in situ Hybridization (FISH) nih.govthermofisher.com |
Q & A
Q. What is the role of dCMP in DNA synthesis, and how can its incorporation be experimentally verified?
dCMP serves as a monomeric building block for DNA, pairing with deoxyguanosine monophosphate (dGMP) during replication. To verify its incorporation, researchers can use radiolabeled dCMP (e.g., ³²P or ³H isotopes) in in vitro DNA replication assays, followed by autoradiography or scintillation counting to track incorporation efficiency . Alternatively, HPLC or mass spectrometry can quantify dCMP levels in hydrolyzed DNA samples .
Q. What are the standard methods for synthesizing and purifying dCMP in laboratory settings?
dCMP is typically synthesized via phosphorylation of deoxycytidine using phosphorus oxychloride (POCl₃) under anhydrous conditions. Subsequent purification involves ion-exchange chromatography (e.g., MonoQ columns) with gradients of triethylammonium bicarbonate or acetate to isolate the monophosphate form. Purity ≥98% is confirmed by UV spectrophotometry (λmax ~280 nm) and mass spectrometry .
Q. How should dCMP be stored to maintain stability, and what are the indicators of degradation?
dCMP is hygroscopic and prone to hydrolysis. It should be stored at -20°C in lyophilized form or in neutral aqueous solutions (pH 6.5–7.5). Degradation is indicated by a shift in UV absorption (e.g., loss of peak at 280 nm) or chromatographic anomalies in HPLC .
Q. What analytical techniques are most reliable for detecting dCMP in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative-ion mode electrospray ionization (ESI) is preferred for sensitivity and specificity. For structural confirmation, collision-induced dissociation (CID) with He or Ar gas provides fragmentation patterns matching reference spectra .
Q. How do researchers assess the interaction between dCMP and nucleotide kinases like UMP/CMP kinase?
Kinetic assays using purified UMP/CMP kinase are performed with dCMP as the substrate. Reactions are monitored via coupled enzyme systems (e.g., pyruvate kinase/lactate dehydrogenase) to measure ADP production spectrophotometrically at 340 nm. and values are calculated using Michaelis-Menten kinetics .
Advanced Research Questions
Q. What strategies are used to synthesize dCMP analogs (e.g., 5-chloro-dCMP) for studying DNA repair mechanisms?
5-Chloro-dCMP is synthesized by halogenating deoxycytidine at the 5-position using reagents like N-chlorosuccinimide, followed by phosphorylation. Purity is validated via high-resolution mass spectrometry (HRMS) and NMR. These analogs are used to study error-prone DNA replication or repair enzyme specificity .
Q. How can gas-phase thermochemical data for dCMP inform its behavior in mass spectrometry-based workflows?
Metastable dissociation and CID experiments with He/Ar collision gases provide proton affinity (PA) and effective temperature () values. For dCMP, PA ranges from 230–235 kcal/mol, with trends (MI > Ar > He) suggesting non-ergodic dissociation pathways. These data guide ionization parameter optimization .
Q. How should researchers resolve contradictions in thermochemical data for dCMP across studies?
Discrepancies in PA or values may arise from differences in CID energy or instrument calibration. Standardization using reference compounds (e.g., adenosine monophosphate) and replicate experiments under controlled beam reduction (e.g., 30% vs. 50%) can improve reproducibility .
Q. What experimental designs are used to study dCMP’s role in nucleotide pool regulation during apoptosis?
dCMP levels are quantified via LC-MS/MS in apoptotic cells treated with DNA-damaging agents (e.g., cisplatin). Knockout models of deoxycytidine kinase (dCK) or dCMP deaminase (DCTD) are used to assess metabolic flux. Data are correlated with caspase activation and DNA fragmentation assays .
Q. How does dCMP interact with antiviral prodrugs like cytarabine (ara-C) in metabolic pathways?
Cytarabine is phosphorylated to ara-CMP, a dCMP analog that inhibits DNA polymerase α. Competitive inhibition assays with dCMP and ara-CMP reveal values using tritiated thymidine incorporation assays. Structural insights are obtained via X-ray crystallography of enzyme-inhibitor complexes .
Q. Notes
- Methodological Focus : Answers emphasize experimental protocols, validation criteria, and data interpretation.
- Evidence-Based : References to peer-reviewed studies ensure reproducibility and alignment with established techniques.
- Contradictions Addressed : Discrepancies in thermochemical data are contextualized with technical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
